Glycine, N-tricyclo[3.3.1.13,7]dec-2-yl-
Description
Glycine, N-tricyclo[3.3.1.1³,⁷]dec-2-yl- is a structurally unique compound featuring a glycine moiety attached to a rigid tricyclodecane (adamantane-like) framework. The compound’s synthesis involves introducing functional groups such as cyano or ester moieties to the adamantane backbone, followed by coupling with glycine derivatives . Its crystalline structure and intermolecular interactions (e.g., hydrogen bonding) are critical for stability and biological activity .
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-(2-adamantylamino)acetic acid |
InChI |
InChI=1S/C12H19NO2/c14-11(15)6-13-12-9-2-7-1-8(4-9)5-10(12)3-7/h7-10,12-13H,1-6H2,(H,14,15) |
InChI Key |
PFZMRLJAZFISGP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-tricyclo[331One common method includes the use of adamantyl bromide and glycine in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods
For industrial-scale production, a commercially viable process involves the use of tert-butoxycarbonyl (Boc) protected intermediates. This method ensures the stability of the compound during synthesis and allows for easier purification . The process includes steps like Boc protection, adamantyl group introduction, and subsequent deprotection to yield the final product.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-tricyclo[3.3.1.13,7]dec-2-yl- undergoes various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the adamantyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide as a base in an organic solvent.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products where the adamantyl group is modified .
Scientific Research Applications
Glycine, N-tricyclo[3.3.1.13,7]dec-2-yl- has a wide range of applications in scientific research:
Chemistry: Used as a high-affinity peptide label for monitoring and regulating membrane transport.
Biology: Incorporated into peptides to study protein functions and interactions.
Medicine: Potential use in drug delivery systems due to its stability and binding properties.
Industry: Utilized in the development of biopharmaceuticals and bioimaging agents.
Mechanism of Action
The mechanism by which Glycine, N-tricyclo[3.3.1.13,7]dec-2-yl- exerts its effects involves its high-affinity binding to cucurbit7uril (CB7). This binding facilitates the regulation of membrane transport activity and protein functions . The adamantyl group enhances the compound’s stability and binding affinity, making it effective in various biological applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of Glycine, N-tricyclo[3.3.1.1³,⁷]dec-2-yl- derivatives with structurally related compounds:
Notes:
- LogP values indicate moderate to high lipophilicity, favoring blood-brain barrier penetration in neuroactive compounds (e.g., 5F-APINACA).
- Glycine derivatives exhibit lower molecular weights and LogP compared to indazole-carboxamide analogs.
- The benzamide derivative () displays hydrogen-bonding capacity due to its hydroxyethyl group, enhancing solubility in polar solvents .
Key Research Findings
Structural Rigidity : The tricyclodecane framework imparts conformational rigidity, enhancing receptor-binding specificity in antiviral and neuroprotective compounds .
Hydrogen-Bonding Networks : Polar groups (e.g., hydroxyethyl in ) improve solubility and crystallinity, critical for drug formulation .
Functional Group Impact : Replacing glycine with bulkier groups (e.g., indazole-carboxamide) shifts biological targets from antiviral to neurological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
